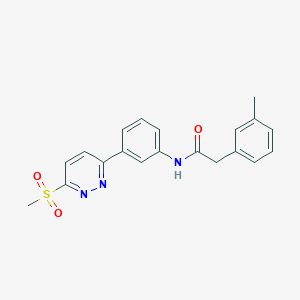
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would include the various chemical reactions that the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on compounds similar to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide has shown promising antimicrobial properties. For instance, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety has demonstrated potential use as antimicrobial agents, showcasing the ability of such compounds to function effectively against both bacterial and fungal strains. This area of research highlights the compound's significance in developing new antimicrobial agents that could contribute to addressing antibiotic resistance issues (Darwish et al., 2014).
Antioxidant Activity
The exploration into amidomethane sulfonyl-linked heterocycles, including derivatives related to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, has uncovered compounds with excellent antioxidant activity. This research signifies the potential health benefits these compounds may offer, particularly in diseases where oxidative stress plays a critical role. One study discovered a compound exhibiting greater antioxidant activity than the standard Ascorbic acid, indicating its potential for therapeutic applications (Talapuru et al., 2014).
Antimalarial and Antiviral Applications
Research into sulfonamide derivatives, including structures similar to N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, has shown their potential in treating malaria and possibly COVID-19. Computational calculations and molecular docking studies have revealed that these compounds exhibit significant antimalarial activity and could interact with targets relevant to COVID-19, suggesting a broad spectrum of potential therapeutic applications (Fahim & Ismael, 2021).
Anticancer Activity
The exploration of novel chemical entities, such as N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide, extends into anticancer research. Studies involving the synthesis and evaluation of sulfonamide derivatives have indicated their potential in inhibiting cancer cell proliferation. This research path is crucial for developing new anticancer drugs, offering hope for more effective and targeted therapies (Carta et al., 2017).
Safety And Hazards
This section would detail the safety precautions that need to be taken while handling the compound, its toxicity levels, and the hazards associated with its use.
Zukünftige Richtungen
This would involve a discussion on the potential future applications of the compound, ongoing research, and areas where further study is needed.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-5-3-6-15(11-14)12-19(24)21-17-8-4-7-16(13-17)18-9-10-20(23-22-18)27(2,25)26/h3-11,13H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDRMPHOLFQBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2959754.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
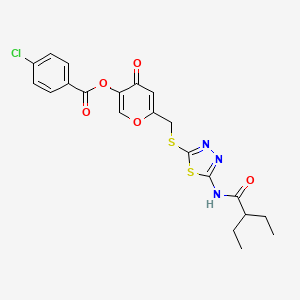
![L-Phenylalanine, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B2959762.png)
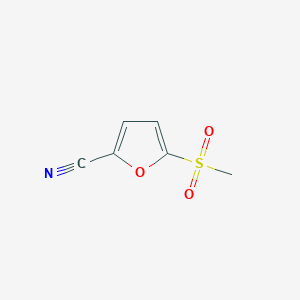
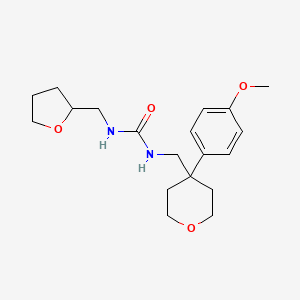
![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2959766.png)
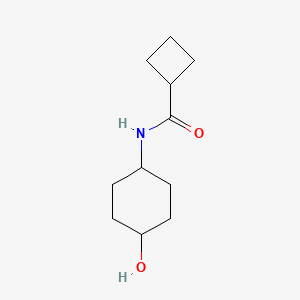
![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)
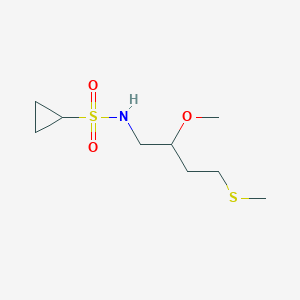
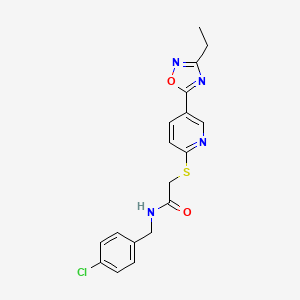
![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)